molecular formula C8H7ClN4O B13867924 6-Chloro-N-hydroxy-1H-indazole-5-carboximidamide

6-Chloro-N-hydroxy-1H-indazole-5-carboximidamide

Cat. No.: B13867924
M. Wt: 210.62 g/mol
InChI Key: LHXHKISNKVSAGF-UHFFFAOYSA-N
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Description

6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxy group at the N’ position, and a carboximidamide group at the 5th position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloroindazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol at elevated temperatures. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carboximidamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carboximidamide group would produce an amine derivative .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: Indazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N’-hydroxy-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

The hydroxy and carboximidamide groups play a crucial role in the compound’s binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with the target proteins, enhancing the compound’s potency and selectivity .

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-N'-hydroxy-1H-indazole-5-carboximidamide

InChI

InChI=1S/C8H7ClN4O/c9-6-2-7-4(3-11-12-7)1-5(6)8(10)13-14/h1-3,14H,(H2,10,13)(H,11,12)

InChI Key

LHXHKISNKVSAGF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1C(=NO)N)Cl

Origin of Product

United States

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